Cas no 2228638-58-0 (1-{imidazo1,2-apyrazin-3-yl}-3-oxocyclobutane-1-carboxylic acid)

1-{Imidazo[1,2-a]pyrazin-3-yl}-3-oxocyclobutane-1-carboxylic acid is a heterocyclic compound featuring an imidazopyrazine core fused with a 3-oxocyclobutane carboxylic acid moiety. This structure imparts unique reactivity and potential utility in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active molecules. The presence of both the imidazopyrazine and cyclobutane rings offers opportunities for selective functionalization, making it valuable for drug discovery applications. Its carboxylic acid group enhances solubility and facilitates further derivatization. The compound’s rigid framework may contribute to improved binding affinity in target interactions, while the ketone functionality provides a handle for additional chemical modifications. Suitable for research in kinase inhibitors or other therapeutic agents.
1-{imidazo1,2-apyrazin-3-yl}-3-oxocyclobutane-1-carboxylic acid structure
2228638-58-0 structure
Product Name:1-{imidazo1,2-apyrazin-3-yl}-3-oxocyclobutane-1-carboxylic acid
CAS No:2228638-58-0
MF:C11H9N3O3
MW:231.207462072372
CID:5838167
PubChem ID:165859003
Update Time:2025-06-08

1-{imidazo1,2-apyrazin-3-yl}-3-oxocyclobutane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-{imidazo1,2-apyrazin-3-yl}-3-oxocyclobutane-1-carboxylic acid
    • EN300-1727052
    • 1-{imidazo[1,2-a]pyrazin-3-yl}-3-oxocyclobutane-1-carboxylic acid
    • 2228638-58-0
    • Inchi: 1S/C11H9N3O3/c15-7-3-11(4-7,10(16)17)8-5-13-9-6-12-1-2-14(8)9/h1-2,5-6H,3-4H2,(H,16,17)
    • InChI Key: HYCPTHINFSPDMZ-UHFFFAOYSA-N
    • SMILES: O=C1CC(C(=O)O)(C2=CN=C3C=NC=CN23)C1

Computed Properties

  • Exact Mass: 231.06439116g/mol
  • Monoisotopic Mass: 231.06439116g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 363
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 84.6Ų

1-{imidazo1,2-apyrazin-3-yl}-3-oxocyclobutane-1-carboxylic acid Pricemore >>

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1-{imidazo1,2-apyrazin-3-yl}-3-oxocyclobutane-1-carboxylic acid Related Literature

Additional information on 1-{imidazo1,2-apyrazin-3-yl}-3-oxocyclobutane-1-carboxylic acid

Introduction to 1-{imidazo[1,2-apyrazin-3-yl}-3-oxocyclobutane-1-carboxylic acid (CAS No. 2228638-58-0)

1-{imidazo[1,2-apyrazin-3-yl}-3-oxocyclobutane-1-carboxylic acid, identified by the chemical identifier CAS No. 2228638-58-0, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of heterocyclic derivatives, characterized by its fused imidazo[1,2-a]pyrazine core, which is a privileged scaffold in drug discovery due to its ability to interact with biological targets in multiple ways. The presence of a cyclobutane ring with an ester functionality at the 3-position further enhances its molecular complexity and potential for biological activity.

The imidazo[1,2-a]pyrazine moiety is particularly noteworthy, as it is a well-documented pharmacophore in various therapeutic areas, including antiviral, anticancer, and anti-inflammatory applications. This scaffold exhibits a high degree of structural diversity and functional adaptability, making it a valuable building block for designing novel bioactive molecules. The incorporation of this motif into 1-{imidazo[1,2-apyrazin-3-yl}-3-oxocyclobutane-1-carboxylic acid suggests potential interactions with enzymes and receptors involved in critical biological pathways.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action for such complex molecules. Studies have shown that the imidazo[1,2-a]pyrazine core can modulate protein-protein interactions and enzyme activity by occupying specific binding pockets. For instance, derivatives of this scaffold have been investigated for their ability to inhibit kinases and other enzymes implicated in cancer progression. The structural features of 1-{imidazo[1,2-apyrazin-3-yl}-3-oxocyclobutane-1-carboxylic acid may confer unique advantages in terms of solubility, metabolic stability, and target specificity.

The cyclobutane ring in this compound introduces rigidity to the molecule, which can be advantageous for optimizing binding interactions with biological targets. Additionally, the ester group at the 3-position provides a site for further chemical modification, allowing for the development of libraries of analogs with tailored pharmacological properties. This flexibility makes 1-{imidazo[1,2-apyrazin-3-yl}-3-oxocyclobutane-1-carboxylic acid a promising candidate for structure-based drug design.

In the realm of medicinal chemistry, the synthesis of novel heterocyclic compounds like 1-{imidazo[1,2-a]pyrazine derivatives remains a cornerstone of innovation. The development of efficient synthetic routes is crucial for producing these compounds in sufficient quantities for preclinical and clinical studies. Modern synthetic methodologies often leverage transition metal catalysis and asymmetric synthesis to achieve high yields and enantiopurity. These techniques are essential for generating high-quality starting materials that can be further functionalized to produce biologically active compounds.

One particularly intriguing aspect of 1-{imidazo[1,2-a]pyrazine derivatives is their potential application in modulating immune responses. Research has demonstrated that certain members of this class can influence cytokine production and immune cell trafficking, making them candidates for treating autoimmune diseases and infections. The structural features of 1-{imidazo[1,2-a]pyrazin]-3-yl}-3-oxocyclobutane-1-carboxylic acid, including its fused heterocyclic system and ester functionality, may contribute to its immunomodulatory effects.

The role of computational tools in drug discovery cannot be overstated. Molecular docking studies have been instrumental in identifying potential binding modes for 1-{imidazo[1,2-a]pyrazine derivatives with various targets. These studies often reveal key interactions between the compound and its biological counterpart, providing insights into mechanisms of action and guiding optimization efforts. Advanced computational techniques such as molecular dynamics simulations are also employed to assess the dynamic behavior of these molecules in solution.

Preclinical studies are critical for evaluating the safety and efficacy of novel compounds before they enter clinical trials. In vitro assays are commonly used to assess cytotoxicity, enzyme inhibition, and receptor binding affinity. Animal models provide additional information on pharmacokinetics and pharmacodynamics, helping to predict human responses. The complexity of 1-{imidazo[1,2-a]pyrazin]-3-yl}-3-oxocyclobutane-1-carboxylic acid necessitates thorough characterization across multiple models to ensure its potential as a therapeutic agent.

The integration of artificial intelligence (AI) into drug discovery has revolutionized the way new compounds are designed and prioritized. AI algorithms can analyze vast datasets to identify promising candidates based on structural features alone. Machine learning models trained on experimental data can predict properties such as solubility, bioavailability, and toxicity with remarkable accuracy. These tools are particularly valuable when dealing with complex molecules like CAS No. 2228638-58-0, where traditional methods may be time-consuming or resource-intensive.

In conclusion,CAS No 2228638 58 0 () represents a structurally intricate heterocyclic compound with significant potential in pharmaceutical research. Its unique combination of an imidazo[1,2-a]pyrazine core,cyclobutane ring,and ester functionality positions it as a versatile scaffold for developing novel bioactive molecules. Advances in synthetic chemistry,computational modeling,and AI-driven drug discovery continue to enhance our ability to explore its therapeutic applications across various disease areas.

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